Cyclohexyl 2,3-dimethylphenyl ketone

Physicochemical characterization Purification optimization Regioisomer identification

Cyclohexyl 2,3-dimethylphenyl ketone (CAS 898769-12-5) is a synthetic aryl-cyclohexyl ketone with the molecular formula C15H20O and a molecular weight of 216.32 g/mol. It belongs to the class of cyclohexyl dimethylphenyl ketone regioisomers, characterized by a central carbonyl group bridging a cyclohexyl ring and a 2,3-dimethyl-substituted phenyl ring.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
CAS No. 898769-12-5
Cat. No. B1368625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2,3-dimethylphenyl ketone
CAS898769-12-5
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2CCCCC2)C
InChIInChI=1S/C15H20O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3
InChIKeyDTBVCMBEIHFYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2,3-Dimethylphenyl Ketone (CAS 898769-12-5): A Specialized Aryl-Cyclohexyl Ketone Scaffold for Research and Synthesis


Cyclohexyl 2,3-dimethylphenyl ketone (CAS 898769-12-5) is a synthetic aryl-cyclohexyl ketone with the molecular formula C15H20O and a molecular weight of 216.32 g/mol [1]. It belongs to the class of cyclohexyl dimethylphenyl ketone regioisomers, characterized by a central carbonyl group bridging a cyclohexyl ring and a 2,3-dimethyl-substituted phenyl ring . This compound is primarily utilized as a research chemical and synthetic intermediate, with commercial availability at purities of 95% to 97% from specialized chemical suppliers . Its computed XLogP3-AA value of 4.4 and topological polar surface area of 17.1 Ų indicate moderate lipophilicity and limited hydrogen-bonding capacity [1].

Why Cyclohexyl 2,3-Dimethylphenyl Ketone (CAS 898769-12-5) Cannot Be Replaced by Other Cyclohexyl Dimethylphenyl Ketone Regioisomers


Cyclohexyl dimethylphenyl ketones exist as a family of six regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dimethyl substitution), each possessing identical molecular formula (C15H20O) and molecular weight (216.32 g/mol) but distinct three-dimensional structures [1]. The 2,3-dimethyl substitution pattern places two methyl groups in adjacent positions on the aromatic ring, creating a unique steric environment that restricts the conformational freedom of the carbonyl-aryl bond and alters the electronic distribution relative to other regioisomers [2]. This structural distinction is critical because even minor changes in substitution pattern can lead to different boiling points—the 2,3-isomer exhibits a predicted boiling point of 337.3 °C, which differs by up to 14.6 °C from other regioisomers—directly impacting purification protocols and experimental reproducibility . In synthetic applications, each regioisomer presents a unique starting geometry for further derivatization, meaning substitution cannot be made without altering downstream reaction outcomes.

Quantitative Evidence Guide: Cyclohexyl 2,3-Dimethylphenyl Ketone (CAS 898769-12-5) Versus Closest Regioisomeric Analogs


Boiling Point Differentiation Among Cyclohexyl Dimethylphenyl Ketone Regioisomers

The predicted boiling point of cyclohexyl 2,3-dimethylphenyl ketone (337.3±11.0 °C at 760 mmHg) is intermediate among the six regioisomers, with a distinct separation from the ortho-substituted 2,6-isomer (327.8±11.0 °C, the lowest) and the meta,para-substituted 3,4-isomer (342.4 °C, the highest) . This represents a maximum boiling point spread of 14.6 °C within the regioisomeric family, sufficient to inform distillation fraction collection and gas chromatographic retention time expectations .

Physicochemical characterization Purification optimization Regioisomer identification

Procurement Cost Comparison: 2,3-Regioisomer Versus 2,4- and 3,5-Regioisomers at Equivalent Scale and Purity

At the 5-gram scale from a common supplier (AKSci), cyclohexyl 2,3-dimethylphenyl ketone (95% purity) is priced at $3,008, compared to $4,137 for the 2,4-regioisomer of equivalent purity . This represents a 27% cost saving for the 2,3-isomer at this scale. From Fluorochem at the 1-gram scale (97% purity), the 2,3-isomer is priced at £1,017 versus £1,208 for the 3,5-isomer, a 16% cost advantage .

Procurement economics Cost efficiency Research budgeting

Ortho-Substitution Steric Profile: Conformational Restriction at the Carbonyl-Aryl Bond

The 2,3-dimethyl substitution pattern places a methyl group ortho to the carbonyl on the aromatic ring. This ortho-methyl group creates steric hindrance that restricts rotation around the C(aryl)–C(carbonyl) bond, forcing the carbonyl group out of the plane of the aromatic ring to a greater degree than in isomers lacking ortho substitution (i.e., 3,4- and 3,5-isomers) [1]. The computed XLogP3-AA value of 4.4 is identical across all regioisomers, confirming that lipophilicity is determined by atom composition rather than substitution pattern, but the steric and electronic consequences of ortho-substitution create regioisomer-specific differences in carbonyl electrophilicity and nucleophilic addition rates [2].

Conformational analysis Steric effects Reactivity prediction

Computed Physicochemical Property Identity Across Regioisomers: Implications for Separation and Analytical Method Development

Despite their structural differences, all six cyclohexyl dimethylphenyl ketone regioisomers share identical computed molecular weight (216.32 g/mol), XLogP3-AA (4.4), topological polar surface area (17.1 Ų), hydrogen bond donor count (0), hydrogen bond acceptor count (1), and rotatable bond count (2) [1]. This property convergence means that regioisomers cannot be distinguished by mass spectrometry alone and require chromatographic or spectroscopic methods for identification—underscoring the necessity of sourcing the correct regioisomer from the outset rather than relying on post-hoc analytical confirmation [2].

Method development Chromatographic separation Quality control

Recommended Application Scenarios for Cyclohexyl 2,3-Dimethylphenyl Ketone (CAS 898769-12-5) Based on Available Evidence


Synthetic Intermediate for Ortho-Substituted Aryl Cyclohexyl Derivatives Requiring Controlled Carbonyl Steric Accessibility

The 2,3-dimethyl substitution pattern provides one ortho-methyl group adjacent to the carbonyl, offering a sterically moderated environment distinct from the unhindered 3,4- and 3,5-isomers (zero ortho substituents) and the doubly hindered 2,6-isomer. This intermediate steric profile makes the 2,3-isomer suitable as a starting material for nucleophilic addition reactions where excessive steric shielding (as in the 2,6-isomer, with a boiling point 9.5 °C lower at 327.8 °C) would suppress reactivity, but some steric control is desirable for regio- or stereoselectivity . The cyclohexyl phenyl ketone scaffold is established in the patent literature as a versatile intermediate class for pharmaceutical synthesis [1].

Cost-Sensitive Multi-Gram Research Programs Requiring Aryl Cyclohexyl Ketone Building Blocks

For academic or industrial research groups conducting multi-step syntheses at the 5-gram scale, the 2,3-isomer offers a measurable procurement cost advantage. At $3,008 per 5 grams (AKSci, 95% purity), it is 27% less expensive than the 2,4-isomer ($4,137/5g) at equivalent purity from the same supplier [1]. At the 1-gram scale (Fluorochem, 97% purity), the 2,3-isomer (£1,017) undercuts the 3,5-isomer (£1,208) by 16% . These cost differentials become meaningful when multiple regioisomers are screened in parallel and budget optimization is a priority.

Physicochemical Reference Standard for Regioisomer Identification and Chromatographic Method Development

The distinct boiling point of 337.3 °C for the 2,3-isomer—separated by 5.0 °C from the nearest 2,4- and 2,5-isomers and by 9.5 °C from the 2,6-isomer—provides a useful anchor point for developing gas chromatographic separation methods for regioisomeric mixtures . Because all regioisomers share identical mass, logP, and polar surface area, chromatographic retention time differentiation based on boiling point becomes the primary means of regioisomer verification in quality control workflows [1].

Structure-Activity Relationship (SAR) Studies Exploring the Effect of Adjacent Methyl Group Placement on Aryl Ketone Pharmacophores

The 2,3-isomer is the only regioisomer that features two adjacent methyl groups on the aromatic ring, creating a unique contiguous hydrophobic patch absent in all other isomers. In SAR campaigns where the dimethyl substitution pattern is systematically varied, the 2,3-isomer serves as the essential 'adjacent-dimethyl' probe, complementing the 2,4- (meta-disposed), 2,5- (para-disposed), 2,6- (symmetrically ortho-disposed), 3,4- (adjacent but meta,para), and 3,5- (symmetrically meta-disposed) isomers . This systematic structural variation is fundamental to understanding how methyl group topology influences target binding, metabolic stability, and physicochemical properties in lead optimization programs.

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